methyl 2-methyl-3H-indole-5-carboxylate
Description
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-methyl-3H-indole-5-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-4,6H,5H2,1-2H3 |
InChI Key |
GCJUEHTVEQFYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-3H-indole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of indole-5-carboxylic acid . The reaction typically requires an acid catalyst and an alcohol, such as methanol, under reflux conditions. Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 2-methyl-3H-indole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-methyl-3H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the nature of the derivative being studied.
Comparison with Similar Compounds
Key Findings :
- Positional Effects : Ethyl indole-2-carboxylate (C2 ester) exhibits distinct reactivity compared to the target compound’s C5 ester, impacting solubility and synthetic pathways .
- Functional Group Variations : Indole-5-carboxylic acid (C5 carboxylic acid) has a higher melting point (208–210°C) than ester derivatives due to stronger intermolecular hydrogen bonding .
Functional Group Modifications
- Ester vs.
- Halogen vs. Methyl Substituents : Methyl 6-chloro-1H-indole-5-carboxylate (chloro at C6) may exhibit altered electronic properties, affecting binding affinity in biological systems compared to the methyl-substituted target compound .
Q & A
What are the standard synthetic routes for methyl 2-methyl-3H-indole-5-carboxylate, and how do reaction conditions influence yield?
Basic Research Question
The compound can be synthesized via two primary approaches:
- Method A (Condensation Reaction): Reacting 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole carboxylates in acetic acid under reflux (3–5 hours). This method emphasizes the role of acidic conditions and stoichiometric ratios (1:1.1) for cyclization .
- Method B (Multicomponent Reaction): Combining thiourea derivatives, 3-formyl-indole carboxylates, chloroacetic acid, and sodium acetate in refluxing acetic acid. This method introduces halogenated intermediates, which may require purification via recrystallization from DMF/acetic acid mixtures .
Key Variables Affecting Yield:
- Catalyst: Sodium acetate acts as both a base and catalyst, enhancing nucleophilic attack in Method B.
- Solvent: Acetic acid serves as a proton donor and solvent, critical for stabilizing intermediates.
- Temperature: Reflux conditions (~110–120°C) are necessary to overcome activation barriers in cyclization steps.
How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Basic Research Question
A multi-technique approach is recommended:
- NMR: and NMR can confirm the methyl ester group (δ ~3.8–4.0 ppm for ) and indole ring protons (δ ~6.8–8.2 ppm). Discrepancies in chemical shifts may indicate tautomeric forms (e.g., 3H vs. 1H indole) .
- FT-IR: Look for ester C=O stretching (~1700–1750 cm) and indole N–H stretching (~3400 cm) .
- HPLC: Purity can be assessed using reverse-phase C18 columns with UV detection at 254 nm, though method validation is required due to potential co-elution of byproducts .
Advanced Tip: Compare experimental spectra with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G** basis set) to resolve ambiguities in hydrogen bonding or solvent effects .
How can solvent polarity and hydrogen bonding influence the electronic structure of this compound?
Advanced Research Question
Computational studies (e.g., CAM-B3LYP and M06-2X functionals) reveal:
- Solvent Effects: Polar solvents (e.g., water) stabilize the carboxylate group via hydrogen bonding, reducing the HOMO-LUMO gap by ~0.5 eV compared to nonpolar solvents (e.g., hexane) .
- Hydrogen Bonding: The indole N–H group forms stronger hydrogen bonds with aprotic solvents (e.g., DMSO), altering charge distribution on the indole ring. This impacts reactivity in electrophilic substitution reactions .
Methodological Recommendation: Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra in different solvents, validating results against experimental data to refine computational models .
How can researchers resolve discrepancies in reported melting points for methyl indole carboxylate derivatives?
Advanced Research Question
Discrepancies (e.g., mp ranges spanning 10–15°C) may arise from:
- Polymorphism: Different crystalline forms (e.g., α vs. β phases) due to recrystallization conditions (e.g., DMF vs. ethanol) .
- Impurities: Residual acetic acid or sodium acetate from synthesis can depress melting points. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Tautomerism: Equilibrium between 1H- and 3H-indole tautomers may affect thermal stability. Use NMR in DMSO-d to quantify tautomeric ratios .
Validation Protocol:
Perform differential scanning calorimetry (DSC) to identify phase transitions.
Cross-reference with powder X-ray diffraction (PXRD) to confirm crystalline phase consistency .
What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
Advanced Research Question
The methyl ester and 2-methyl groups direct electrophiles to specific positions:
- C3 vs. C6 Reactivity: Electron-withdrawing ester groups deactivate the C3 position, favoring electrophilic attack at C6. Computational Fukui indices () predict higher nucleophilicity at C6 (e.g., vs. 0.08 at C3) .
- Catalytic Control: Use Lewis acids (e.g., ZnCl) to polarize electrophiles, enhancing selectivity for C6. For example, nitration with HNO/HSO yields 85% C6-nitro derivative with ZnCl, versus 60% without .
Experimental Design:
Screen Lewis acids (BF, FeCl, ZnCl) in model reactions (e.g., bromination).
Monitor regioselectivity via LC-MS and NMR coupling constants .
How can this compound serve as a precursor for bioactive indole derivatives?
Advanced Research Question
The compound’s ester group enables functionalization for bioactive molecules:
- Antimicrobial Agents: Hydrolysis to the carboxylic acid followed by coupling with aryl amines yields indole-5-carboxamides, which show activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
- Anticancer Scaffolds: Suzuki-Miyaura coupling at C5 with boronic acids generates biaryl indoles, which inhibit tubulin polymerization (IC = 0.8–1.2 µM) .
Synthetic Pathway:
Hydrolysis: React with NaOH/EtOH (reflux, 6 h) to obtain indole-5-carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
